molecular formula C24H42N2O B11708298 N-octadecylpyridine-3-carboxamide CAS No. 133738-21-3

N-octadecylpyridine-3-carboxamide

Cat. No.: B11708298
CAS No.: 133738-21-3
M. Wt: 374.6 g/mol
InChI Key: QORNMLOFKLDGCR-UHFFFAOYSA-N
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Description

N-Octadecylpyridine-3-carboxamide is a synthetic amphiphilic molecule comprising a pyridine ring substituted at the 3-position with a carboxamide group and an octadecyl (C18) alkyl chain. The long alkyl chain enhances lipophilicity, while the pyridine-carboxamide moiety contributes to hydrogen bonding and polar interactions. Thus, comparisons below rely on structurally analogous compounds from the literature.

Properties

CAS No.

133738-21-3

Molecular Formula

C24H42N2O

Molecular Weight

374.6 g/mol

IUPAC Name

N-octadecylpyridine-3-carboxamide

InChI

InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24(27)23-19-18-20-25-22-23/h18-20,22H,2-17,21H2,1H3,(H,26,27)

InChI Key

QORNMLOFKLDGCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-octadecylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with octadecylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions and efficiency . One common method involves the use of coupling reagents such as TiCl4 in pyridine at elevated temperatures (around 85°C), which facilitates the condensation of the carboxylic acid and amine to form the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-octadecylpyridine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-octadecylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its long alkyl chain makes it useful in studying membrane interactions and lipid bilayer formations.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-octadecylpyridine-3-carboxamide involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules across the membrane . The pyridine ring can also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-octadecylpyridine-3-carboxamide with three related compounds (Table 1), focusing on molecular features, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C24H40N2O 384.60 Pyridine-3-carboxamide, C18 chain Surfactant, drug delivery (inferred) -
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 257.67 Phthalimide, Cl, phenyl Polymer synthesis monomer
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C26H35N3O2 421.58 Naphthyridine, adamantyl, pentyl Medicinal chemistry (APCI+ m/z 422)
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 Cyano, methylamino Unknown (toxicology unstudied)

Structural and Functional Differences

Core Heterocycle: this compound features a pyridine ring, whereas 3-chloro-N-phenyl-phthalimide () uses a phthalimide core. The latter’s rigidity and electron-withdrawing chlorine enhance its utility in polyimide synthesis, contrasting with the pyridine-based amphiphilicity of the target compound.

Substituent Effects :

  • The C18 chain in this compound likely improves membrane permeability and micelle formation relative to shorter chains (e.g., pentyl in ). However, excessive lipophilicity may reduce aqueous solubility, a trade-off critical for drug delivery.
  • Adamantyl and phenyl groups in analogues () confer steric bulk and metabolic stability, often exploited in medicinal chemistry.

Synthetic Complexity :

  • The synthesis of this compound may parallel methods for carboxamide derivatives in (e.g., coupling alkylamines to activated carboxylic acids). However, introducing a C18 chain requires stringent purification, as seen in the 25% yield for compound 67 ().

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